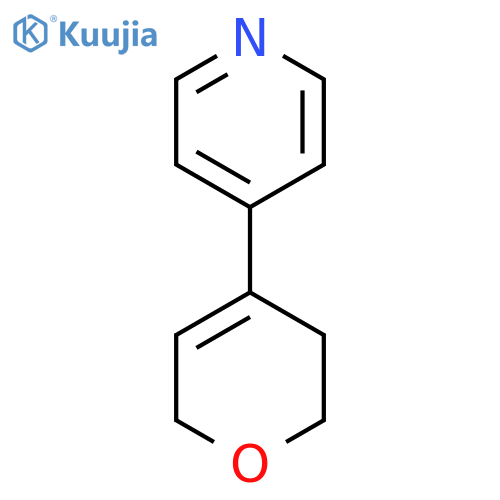

Cas no 2169579-09-1 (4-(3,6-dihydro-2H-pyran-4-yl)pyridine)

2169579-09-1 structure

商品名:4-(3,6-dihydro-2H-pyran-4-yl)pyridine

4-(3,6-dihydro-2H-pyran-4-yl)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-(3,6-dihydro-2H-pyran-4-yl)pyridine

- 2169579-09-1

- EN300-1586099

-

- インチ: 1S/C10H11NO/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-3,5-6H,4,7-8H2

- InChIKey: FMVOHERPGKKFKA-UHFFFAOYSA-N

- ほほえんだ: O1CC=C(C2C=CN=CC=2)CC1

計算された属性

- せいみつぶんしりょう: 161.084063974g/mol

- どういたいしつりょう: 161.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 22.1Ų

4-(3,6-dihydro-2H-pyran-4-yl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1586099-0.25g |

4-(3,6-dihydro-2H-pyran-4-yl)pyridine |

2169579-09-1 | 0.25g |

$1131.0 | 2023-06-04 | ||

| Enamine | EN300-1586099-1.0g |

4-(3,6-dihydro-2H-pyran-4-yl)pyridine |

2169579-09-1 | 1g |

$1229.0 | 2023-06-04 | ||

| Enamine | EN300-1586099-5000mg |

4-(3,6-dihydro-2H-pyran-4-yl)pyridine |

2169579-09-1 | 5000mg |

$3562.0 | 2023-09-24 | ||

| Enamine | EN300-1586099-250mg |

4-(3,6-dihydro-2H-pyran-4-yl)pyridine |

2169579-09-1 | 250mg |

$1131.0 | 2023-09-24 | ||

| Enamine | EN300-1586099-2.5g |

4-(3,6-dihydro-2H-pyran-4-yl)pyridine |

2169579-09-1 | 2.5g |

$2408.0 | 2023-06-04 | ||

| Enamine | EN300-1586099-0.5g |

4-(3,6-dihydro-2H-pyran-4-yl)pyridine |

2169579-09-1 | 0.5g |

$1180.0 | 2023-06-04 | ||

| Enamine | EN300-1586099-10000mg |

4-(3,6-dihydro-2H-pyran-4-yl)pyridine |

2169579-09-1 | 10000mg |

$5283.0 | 2023-09-24 | ||

| Enamine | EN300-1586099-0.1g |

4-(3,6-dihydro-2H-pyran-4-yl)pyridine |

2169579-09-1 | 0.1g |

$1081.0 | 2023-06-04 | ||

| Enamine | EN300-1586099-5.0g |

4-(3,6-dihydro-2H-pyran-4-yl)pyridine |

2169579-09-1 | 5g |

$3562.0 | 2023-06-04 | ||

| Enamine | EN300-1586099-50mg |

4-(3,6-dihydro-2H-pyran-4-yl)pyridine |

2169579-09-1 | 50mg |

$1032.0 | 2023-09-24 |

4-(3,6-dihydro-2H-pyran-4-yl)pyridine 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

2169579-09-1 (4-(3,6-dihydro-2H-pyran-4-yl)pyridine) 関連製品

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量